尿苷5'-二磷酸葡萄糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

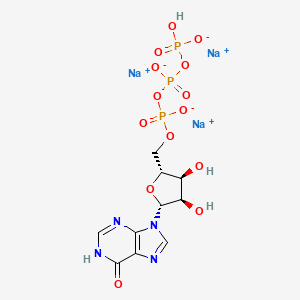

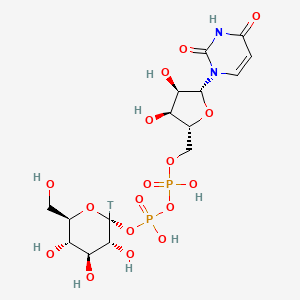

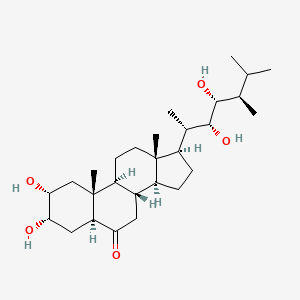

Uridine 5’-diphosphoglucose (also known as UDP-glucose) is a nucleotide sugar . It consists of a uracil base, ribose sugar, and two phosphate groups . It is the precursor of glucose-containing oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animal tissues and in some microorganisms . It acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor (GPCR) receptor, involved in the activation of dendritic cells and glial cells .

Synthesis Analysis

Uridine-5’-diphosphoglucose is a biosynthetic product from the reaction of UTP and glucose-1-phosphate catalyzed by the enzyme uridyl transferase . It has been used in the enzymatic production of glycosides and their detection by liquid chromatography-mass spectrometry .

Molecular Structure Analysis

The empirical formula of Uridine 5’-diphosphoglucose is C15H22N2Na2O17P2 . Its molecular weight is 610.27 . The structure consists of the pyrophosphate group, ribose, glucose, and uracil .

Chemical Reactions Analysis

Uridine-5’-diphosphoglucose is a biosynthetic product from the reaction of UTP and glucose-1-phosphate catalyzed by the enzyme uridyl transferase . It is involved in the biosynthesis of glucose-containing molecules such as oligosaccharides, polysaccharides, glycoproteins, and glycolipids in animals and some microorganisms .

Physical And Chemical Properties Analysis

Uridine 5’-diphosphoglucose is a white powder, soluble in water . It is stable under recommended storage conditions . The solubility in water is 50 mg/mL, clear . It should be stored at a temperature of -20°C .

科学研究应用

神经免疫系统研究:UDPG激活神经免疫系统中的G蛋白偶联受体P2Y(14)。UDPG的修饰,例如用小烷基或芳基取代,已显示出激活人P2Y(14)受体的选择性和效力。这对神经和免疫系统研究具有影响(Das等人,2010)。

癌症治疗研究:UDPG已被用作小鼠中5-氟尿嘧啶毒性的拯救剂。这表明在提高癌症治疗的治疗指数和减少毒副作用方面具有潜在应用(Codacci-Pisanelli等人,1997)。

药理学研究:UDPG已被证明可以激活孤儿G蛋白偶联受体,表明像UDPG这样的糖核苷酸可能作为细胞外信号分子,为药理学研究提供新的途径(Chambers等人,2000)。

代谢酶研究:参与将UDPG转化为UDP-葡萄糖醛酸的UDPG脱氢酶已在小牛玻璃体透明质细胞中得到研究。该酶在玻璃体代谢中起作用,对眼部健康和疾病研究很重要(Jacobson,1967)。

神经肌肉传递研究:UDPG对神经肌肉传递和葡萄糖代谢的影响已得到探索,表明在研究肌肉和代谢紊乱方面具有潜力(Pastoris等人,1979)。

肝病治疗:UDPG的临床实验已显示出治疗急性和严重肝病的疗效,表明其在肝病学中的潜在治疗应用(Fiori & Mazza,1976)。

生化合成:UDPG已被用于碳水化合物的酶促合成,并研究了其在形成各种酰基供体分子中的作用,这在植物生化和农业研究中具有重要意义(Mock & Strack,1993)。

作用机制

Uridine-5’-diphosphoglucose acts as an agonist to the purinergic receptor P2Y14 G protein-coupled receptor (GPCR) receptor, involved in the activation of dendritic cells and glial cells . It can also activate G protein-coupled receptor 17 (GPR17) thereby inducing oligodendrocyte differentiation . It is used in nucleotide sugar metabolism as an activated form of glucose, a substrate for enzymes called glucosyltransferases .

安全和危害

Uridine 5’-diphosphoglucose is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . In case of accident or unwellness, seek medical advice immediately .

未来方向

Several studies suggest that UDP-Glucose has the potential to act as a signaling molecule in plants beyond its classical metabolic functions . Abnormal growth occurred in both vegetative and reproductive tissue of plants with reduced UDP-Glucose levels, and this could be rescued by exogenous UDP-Glucose . Therefore, maintaining uridine homeostasis is essential for maintaining basic functions and normal metabolism .

属性

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-tritiooxan-2-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O17P2/c18-3-5-8(20)10(22)12(24)14(32-5)33-36(28,29)34-35(26,27)30-4-6-9(21)11(23)13(31-6)17-2-1-7(19)16-15(17)25/h1-2,5-6,8-14,18,20-24H,3-4H2,(H,26,27)(H,28,29)(H,16,19,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14-/m1/s1/i14T |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCJRCZFDFQWRP-KRKHQQIQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H][C@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O17P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Uridine 5'-diphosphoglucose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,3-Trimethyl-2-(2-{3-[2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclohex-1-en-1-yl}ethenyl)-3H-indol-1-ium iodide](/img/structure/B1146222.png)

![[5'-13C]Uridine](/img/no-structure.png)

![N-(2,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)formamide](/img/structure/B1146237.png)